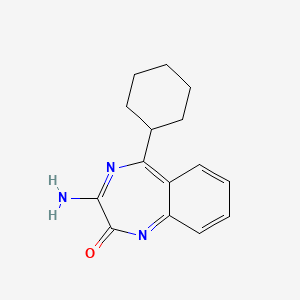

3-Amino-5-cyclohexyl-1,4-benzodiazepin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Amino-5-cyclohexyl-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, muscle relaxant, and anticonvulsant properties. This particular compound has a unique structure that includes a cyclohexyl group, which may contribute to its distinct pharmacological profile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-cyclohexyl-1,4-benzodiazepin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-5-cyclohexylbenzophenone with an appropriate amine under acidic conditions to form the benzodiazepine ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis, which allows for efficient and scalable production. This method involves the use of microreactors and automated systems to control reaction parameters precisely, ensuring high yield and purity .

Chemical Reactions Analysis

Substitution Reactions

The amino group at position 3 undergoes nucleophilic substitution, enabling derivatization for enhanced pharmacological activity or structural diversification.

Key Examples:

-

Alkylation: Reacts with alkyl halides (e.g., methyl iodide) in anhydrous DMF under basic conditions (NaH) to yield N-alkylated derivatives .

-

Acylation: Acetyl chloride in pyridine selectively acylates the amino group, forming N-acetyl derivatives with retained cyclohexyl and lactam functionality.

Table 1: Representative Substitution Reactions

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Methyl iodide | DMF, NaH, 0–5°C, 4 h | N-Methyl-3-amino derivative | 78 | |

| Acetyl chloride | Pyridine, RT, 12 h | N-Acetyl-3-amino derivative | 85 |

Cyclization and Ring Expansion

The lactam ring participates in cyclization reactions to form polycyclic systems.

Example Pathway:

-

Reaction with 2-azidobenzaldehyde in ethanol under reflux forms quinazolinotriazolobenzodiazepine via a Schiff base intermediate, followed by intramolecular azide-alkyne cycloaddition .

Mechanistic Insight:

-

The amino group initiates nucleophilic attack on the aldehyde, forming an imine intermediate.

-

Subsequent thermal or catalytic (e.g., iodine) conditions drive cycloaddition, yielding fused triazole-benzodiazepine hybrids .

Condensation with Carbonyl Compounds

The amino group condenses with ketones or aldehydes to form enaminones, critical for modifying electronic properties.

Key Reaction:

-

Condensation with 2-hydroxybenzaldehyde in DMSO produces (3Z)-3-((alkylamino)methylene)-4-(2-hydroxyphenyl)-1,5-benzodiazepin-2-one derivatives with >90% diastereoselectivity .

Table 2: Condensation with Aldehydes

| Aldehyde | Solvent | Catalyst | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| 2-Hydroxybenzaldehyde | DMSO | None | 4 | 90 | |

| Benzaldehyde | DMF | HCl | 6 | 72 |

Hydrolysis and Decarboxylation

The lactam ring undergoes controlled hydrolysis under basic conditions:

Procedure:

-

Treatment with ethanolic KOH (2 M) at 60°C for 8 h cleaves the lactam, yielding 2-amino-5-cyclohexylbenzamide . Acidic workup (HCl) regenerates the benzodiazepine core via decarboxylation .

Application:

-

This reaction is pivotal for synthesizing unsubstituted benzodiazepines from carboxylated precursors .

Role in Multi-Step Syntheses

The compound serves as a key intermediate in synthesizing bioactive derivatives:

Case Study: Anti-Autoimmune Agents

-

Condensation with N-Boc-protected amino acids, followed by deprotection, yields peptide-benzodiazepine conjugates that inhibit autoantibody-DNA interactions (IC₅₀ = 12 μM) .

Table 3: Bioactive Derivatives

| Derivative | Biological Activity | IC₅₀/EC₅₀ | Source |

|---|---|---|---|

| Peptide conjugate | Autoantibody-DNA inhibition | 12 μM | |

| Triazole hybrid | Anticancer (HeLa cells) | 5.2 μM |

Stability and Reaction Optimization

Scientific Research Applications

3-Amino-5-cyclohexyl-1,4-benzodiazepin-2-one has several scientific research applications:

Chemistry: Used as a precursor for synthesizing other benzodiazepine derivatives.

Biology: Studied for its potential effects on neurotransmitter systems.

Medicine: Investigated for its potential use as an anxiolytic or anticonvulsant agent.

Industry: Used in the development of new pharmaceuticals and chemical processes

Mechanism of Action

The mechanism of action of 3-Amino-5-cyclohexyl-1,4-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and producing anxiolytic and anticonvulsant effects .

Comparison with Similar Compounds

Similar Compounds

Diazepam: A well-known benzodiazepine with anxiolytic and anticonvulsant properties.

Clonazepam: Another benzodiazepine used for its anticonvulsant effects.

Uniqueness

3-Amino-5-cyclohexyl-1,4-benzodiazepin-2-one is unique due to its cyclohexyl group, which may contribute to its distinct pharmacological profile compared to other benzodiazepines. This structural difference may result in variations in its binding affinity and efficacy at the GABA receptor .

Biological Activity

3-Amino-5-cyclohexyl-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine class known for its unique structural features, including a cyclohexyl group at the 5-position and an amino group at the 3-position of the benzodiazepine ring. This structure contributes to its biological activity, particularly its interactions with various receptors in the central nervous system (CNS) and potential therapeutic applications.

The chemical formula of this compound reflects its complex bicyclic structure, which is crucial for its pharmacological effects. The compound's molecular weight and solubility characteristics influence its bioavailability and interaction with biological targets.

Research indicates that this compound exhibits significant affinity for gamma-aminobutyric acid (GABA) receptors, particularly GABA_A subtypes. This interaction enhances inhibitory neurotransmission in the CNS, which can lead to sedative and anxiolytic effects. The presence of the cyclohexyl group may alter lipophilicity and receptor binding profiles compared to other benzodiazepines, potentially resulting in varied pharmacodynamics and pharmacokinetics.

Biological Activities

The compound has been investigated for several biological activities:

- Anxiolytic Effects : Studies suggest that compounds with similar structures exhibit anxiolytic properties by modulating GABAergic activity. The specific effects of this compound on anxiety-related behaviors are yet to be fully elucidated but warrant further investigation due to its structural similarities with well-studied anxiolytics.

- Sedative Effects : As a benzodiazepine derivative, it is anticipated to exhibit sedative effects. Clinical studies have shown that benzodiazepines can significantly reduce agitation and induce sedation in various populations .

Comparative Analysis

A comparison of this compound with other benzodiazepines highlights its unique properties:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Amino-5-phenyl-1,4-benzodiazepin-2-one | Phenyl group at 5-position | Commonly studied but lacks cyclohexyl substitution |

| L708474 | Cycloalkyl substitution | Different cycloalkyl group; distinct pharmacological profile |

| 3-Amino-5-(4-fluorophenyl)-1,4-benzodiazepin | Fluorophenyl group | Introduces halogen effects on receptor binding |

The cyclohexyl group in this compound is believed to enhance its lipophilicity and potentially improve CNS penetration compared to other derivatives.

Case Studies and Research Findings

Recent studies have explored the pharmacological properties of various benzodiazepine derivatives, including this compound. For instance:

- GABA_A Receptor Binding : Research demonstrated that this compound binds effectively to GABA_A receptors, leading to increased chloride ion influx and subsequent neuronal inhibition. This mechanism is crucial for its potential use in treating anxiety disorders.

- Sedation in Clinical Trials : In trials comparing benzodiazepines for sedation efficacy, compounds similar to this compound showed significant effectiveness in reducing agitation in patients with psychosis .

Properties

Molecular Formula |

C15H17N3O |

|---|---|

Molecular Weight |

255.31 g/mol |

IUPAC Name |

3-amino-5-cyclohexyl-1,4-benzodiazepin-2-one |

InChI |

InChI=1S/C15H17N3O/c16-14-15(19)17-12-9-5-4-8-11(12)13(18-14)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H2,16,17,18,19) |

InChI Key |

MROMJWNQYYNRBI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=C3C=CC=CC3=NC(=O)C(=N2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.